molecular formula C10H11ClO4S2 B091351 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide CAS No. 1084-64-6

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide

Cat. No. B091351
CAS RN: 1084-64-6
M. Wt: 294.8 g/mol
InChI Key: JSNJMRWCUWQHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, also known as DBD, is a synthetic compound that has been widely used in scientific research. DBD has a unique structure that allows it to interact with biological systems in various ways.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is complex and involves multiple pathways. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels. 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Biochemical and Physiological Effects
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of reactive oxygen species production, and the induction of apoptosis in cancer cells. In addition, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has several advantages for use in lab experiments, including its unique structure, which allows it to interact with biological systems in various ways. However, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide also has limitations, including its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are several future directions for research on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide, including the development of more specific and potent analogs for use in therapeutic applications, the exploration of its potential as a modulator of ion channels in the cardiovascular system, and the investigation of its role in the regulation of cellular metabolism.
Conclusion
In conclusion, 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide is a synthetic compound that has been widely used in scientific research. Its unique structure and multiple pathways of action make it an attractive target for further research. Future studies on 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzothiophene with methyl vinyl ketone, followed by the oxidation of the resulting intermediate with hydrogen peroxide. The final step involves the reaction of the resulting sulphone with thionyl chloride to produce 3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide.

Scientific Research Applications

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a modulator of calcium channels, and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.

properties

CAS RN

1084-64-6

Product Name

3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide

Molecular Formula

C10H11ClO4S2

Molecular Weight

294.8 g/mol

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride

InChI

InChI=1S/C10H11ClO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3

InChI Key

JSNJMRWCUWQHKF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2

Other CAS RN

1084-64-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.